molecular formula C20H15Cl2N3O B2968142 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 477889-42-2

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine

Numéro de catalogue: B2968142
Numéro CAS: 477889-42-2
Poids moléculaire: 384.26
Clé InChI: XSOLTLAYCIHBNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a methyl group at position 2 of the bicyclic core and a 4-[(2,4-dichlorobenzyl)oxy]phenyl substituent at position 6. This compound belongs to a class of heterocyclic molecules renowned for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The 2,4-dichlorobenzyloxy group enhances lipophilicity and may influence target binding affinity, while the methyl group at position 2 contributes to metabolic stability .

Propriétés

IUPAC Name

7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O/c1-13-10-20-23-9-8-19(25(20)24-13)14-3-6-17(7-4-14)26-12-15-2-5-16(21)11-18(15)22/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOLTLAYCIHBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention for its potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}N3_{3}O
  • Molecular Weight : 372.25 g/mol
  • CAS Number : 477889-42-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This property suggests possible applications in cancer therapy and as an antimicrobial agent against pathogens like Plasmodium falciparum .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine exhibit moderate to strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : Research has indicated that compounds in this class may possess cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of halogen substituents (like chlorine) enhances these effects, potentially through mechanisms involving apoptosis induction .

Biological Activity Data

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionDihydrofolate Reductase (DHFR)IC50_{50} values ranging from 1.3 to 243 nM
AntibacterialSalmonella typhiModerate to strong activity
AnticancerMCF-7 Cell LineSignificant cytotoxicity
AntimalarialPlasmodium falciparumInhibitory activity observed

Case Study 1: Antimicrobial Efficacy

A series of synthesized pyrazolo[1,5-a]pyrimidine compounds were tested for their antibacterial properties. Among them, the compound demonstrated significant inhibition against Bacillus subtilis, suggesting its potential use in treating bacterial infections.

Case Study 2: Cancer Cell Inhibition

In vitro studies on the MDA-MB-231 breast cancer cell line revealed that the compound not only inhibited cell proliferation but also induced apoptosis. This effect was enhanced when combined with doxorubicin, indicating a synergistic relationship that could improve therapeutic outcomes in resistant cancer types .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Observations

Substituent Position and Activity: The 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl} group in the target compound differentiates it from analogs like 7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile (position 3 vs. 4 on the phenyl ring). Such positional changes significantly impact kinase selectivity and cellular uptake .

Impact of Methyl and Electron-Withdrawing Groups :

  • The 2-methyl group is conserved in several analogs (e.g., CAS 551931-26-1, compound 6m/6p) and is associated with improved metabolic stability .
  • Trifluoromethyl substituents (e.g., CAS 439097-10-6) may enhance binding to hydrophobic kinase pockets but reduce solubility compared to dichlorobenzyl groups .

Anticancer Activity Trends :

  • Compounds with 3,4,5-trimethoxy (6m) or 4-fluoro (6p) phenyl substituents exhibit potent anticancer activity (IC50: 1.2–3.5 µM) . The dichlorobenzyl group in the target compound may similarly enhance cytotoxicity but requires empirical validation.

Synthetic Accessibility :

  • The target compound is likely synthesized via Suzuki–Miyaura coupling and nucleophilic aromatic substitution, analogous to other pyrazolo[1,5-a]pyrimidines . Modifications at position 7 are achievable through regioselective functionalization .

Pharmacological and Pharmacokinetic Considerations

  • Selectivity : Pyrazolo[1,5-a]pyrimidines with bulky substituents (e.g., dichlorobenzyl) often show enhanced selectivity for kinases like PDE4 or TRK over off-target proteins .
  • Bioavailability : Methyl and halogenated groups improve oral bioavailability by reducing first-pass metabolism, as seen in structurally related compounds .
  • Toxicity : Dichlorobenzyl derivatives may exhibit higher cytotoxicity to healthy cells compared to fluorinated analogs, necessitating further safety profiling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.